1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride 1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2413898-14-1
VCID: VC4803412
InChI: InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H
SMILES: C1CC1(CCF)N.Cl
Molecular Formula: C5H11ClFN
Molecular Weight: 139.6

1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride

CAS No.: 2413898-14-1

Cat. No.: VC4803412

Molecular Formula: C5H11ClFN

Molecular Weight: 139.6

* For research use only. Not for human or veterinary use.

1-(2-fluoroethyl)cyclopropan-1-amine hydrochloride - 2413898-14-1

Specification

CAS No. 2413898-14-1
Molecular Formula C5H11ClFN
Molecular Weight 139.6
IUPAC Name 1-(2-fluoroethyl)cyclopropan-1-amine;hydrochloride
Standard InChI InChI=1S/C5H10FN.ClH/c6-4-3-5(7)1-2-5;/h1-4,7H2;1H
Standard InChI Key QOSCYLKLGPHMNI-UHFFFAOYSA-N
SMILES C1CC1(CCF)N.Cl

Introduction

Structural and Molecular Characteristics

The compound features a cyclopropane ring fused to a primary amine group and a 2-fluoroethyl substituent. Key structural attributes include:

Molecular Geometry

  • Cyclopropane ring: A three-membered carbon ring with bond angles of 60°, introducing significant ring strain and reactivity .

  • Fluoroethyl group: A -CH₂CH₂F moiety that enhances electronegativity and influences intermolecular interactions .

  • Hydrochloride salt: Improves aqueous solubility and crystallinity compared to the free base .

Table 1: Structural identifiers

PropertyValueSource
IUPAC Name1-(2-fluoroethyl)cyclopropan-1-amine; hydrochloride
SMILESC1CC1(CCF)N.Cl
InChI KeyAAEPOLFKASJFNF-UHFFFAOYSA-N
Molecular FormulaC₅H₁₁ClFN

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves nucleophilic substitution or cyclopropanation strategies:

  • Nucleophilic Substitution:

    • Reaction of cyclopropanamine with 2-fluoroethyl chloride in the presence of a base (e.g., NaOH) under controlled pH and temperature.

    • Purification via column chromatography yields the free base, which is then treated with HCl gas to form the hydrochloride salt .

  • Cyclopropanation:

    • Use of trimethylsulfoxonium iodide or related reagents to generate cyclopropane rings from alkenes, followed by fluorination steps .

    • Example: Fluorination of allylic precursors using hydrogen fluoride or electrophilic fluorinating agents .

Table 2: Representative reaction conditions

StepReagents/ConditionsYield
CyclopropanationTrimethylsulfoxonium iodide, DMSO, 40°C65–75%
Amine hydrochloridationHCl gas, diethyl ether, 0°C>90%

Physicochemical Properties

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 1.25–1.35 (m, 4H, cyclopropane), 3.45 (t, 2H, CH₂F), 4.10 (q, 1H, NH₂) .

  • ¹⁹F NMR: δ -120 ppm (triplet, J = 47 Hz) .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Discovery: Serves as a building block for fluorinated scaffolds in kinase inhibitors and antiviral agents .

  • PET Tracers: Fluorine-18 labeled derivatives are explored for imaging applications .

Material Science

  • Liquid Crystals: Fluorine’s electronegativity enhances dipole interactions in mesogenic compounds .

VendorPurityPrice (1g)
Enamine95%€472
Sigma-Aldrich97%€532

Future Directions

  • Pharmacokinetic Studies: Clarify absorption, distribution, and metabolism profiles.

  • Structure-Activity Relationships: Optimize fluorinated substituents for target selectivity .

  • Green Synthesis: Develop catalytic cyclopropanation methods to reduce waste .

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